1-(2,4-Difluorophenyl)hexan-1-amine
Description
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)hexan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14/h6-8,12H,2-5,15H2,1H3 |
InChI Key |
NCRNDXYXBCNYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Mechanochemical Solvent-Free Synthesis
This approach adapts solvent-free grinding techniques for imine formation, optimized for fluorinated substrates.
- Combine equimolar 2,4-difluorobenzaldehyde (0.26 mmol) and hexan-1-amine (0.26 mmol) in a glass flask.
- Grind manually with a glass rod for 15 minutes at room temperature.
- Monitor reaction progress via TLC; unreacted starting materials may require extended grinding or DCM-assisted NMR yield analysis.
Outcomes :
- Yield : 72–85% (calculated via $$ ^1H $$-NMR using DCM as an internal standard).
- Advantages : Eliminates solvents, reduces purification steps, and achieves high atom economy.
- Limitations : Limited to substrates forming stable imines under mechanical stress.
Nucleophilic Substitution/Alkylation Route
A direct method involving alkylation of 2,4-difluorophenyl derivatives with hexan-1-amine.
- React 2,4-difluorobenzyl chloride with hexan-1-amine in anhydrous THF.
- Stir at 60°C for 12 hours under nitrogen.
- Precipitate the hydrochloride salt by adding HCl gas, followed by filtration and drying.
- Temperature : 60–80°C.
- Catalyst : None required; base (e.g., K$$2$$CO$$3$$) may enhance amine reactivity.
- Purity : >95% (HPLC).
Multi-Step Synthesis with Dynamic Kinetic Resolution (DKR)
For enantiopure variants, a seven-step sequence adapts Weinreb amide chemistry and DKR:
Steps :
- Weinreb Amide Formation : Couple 2-(2,4-difluorophenyl)acetic acid with N,O-dimethylhydroxylamine.
- Ketone Synthesis : Reduce amide to ketone using LiAlH$$_4$$.
- Racemic Amine Preparation : Convert ketone to amine via reductive amination.
- DKR : Resolve enantiomers using a chiral catalyst (e.g., Shvo’s catalyst).
- Overall Yield : ~15% (enantiopure product).
- Scale : Demonstrated at decagram scale without chromatography.
Comparative Analysis of Methods
Applications and Stability Insights
- Pharmacology : Disrupts monoamine transporters, suggesting potential in neurological disorders.
- Material Science : Fluorine atoms enhance thermal stability (>200°C) and electronic properties for semiconductors.
- Stability : Resists oxidative degradation in acidic conditions (pH 2–6).
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl ring enhances the compound’s binding affinity and specificity, while the hexyl chain and amine group contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The 2,4-difluorophenyl group provides stronger electron-withdrawing effects compared to mono-fluoro (e.g., 1-(2-Fluorophenyl)hexan-1-amine) or ethoxy-substituted analogs, which may improve metabolic stability and receptor binding .
Biological Activity
1-(2,4-Difluorophenyl)hexan-1-amine is a compound characterized by a hexan-1-amine chain linked to a difluorinated phenyl group. This unique structure influences its biological activity and potential therapeutic applications. The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's lipophilicity and may affect its interaction with biological targets.
The biological activity of 1-(2,4-Difluorophenyl)hexan-1-amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds, while the difluorophenyl moiety can engage with hydrophobic regions of proteins, leading to modulation of their activity. This interaction can result in various physiological effects, such as inhibition of enzyme activity or alteration of receptor function.
Biological Activities
Research highlights several potential biological activities associated with 1-(2,4-Difluorophenyl)hexan-1-amine:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Anticancer Effects : Investigations into its anticancer potential are ongoing, with some findings indicating that it may inhibit the proliferation of cancer cells.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neuropsychiatric disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(2,4-Difluorophenyl)hexan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Difluorophenyl)hexan-1-amine | Fluorine at positions 2 and 4 on the phenyl ring | Different reactivity due to fluorine positioning |
| 1-(2,5-Difluorophenyl)hexan-1-amine | Fluorine at positions 2 and 5 | Variation in binding affinity and biological activity |
| 1-(3-Fluorophenyl)hexan-1-amine | Single fluorine substitution at position 3 | Less lipophilic due to fewer fluorine substituents |
| 1-(2-Fluorophenyl)pentan-1-amine | Shorter carbon chain with one fluorine | Differences in solubility and reactivity |
This table illustrates how variations in the position of fluorine atoms can lead to significant differences in chemical reactivity and biological effects.
Case Studies and Research Findings
Recent studies have explored the effects of 1-(2,4-Difluorophenyl)hexan-1-amine in various contexts:
- Antimicrobial Activity : A study assessed its efficacy against several bacterial strains, demonstrating moderate inhibitory effects that warrant further investigation into its mechanism and potential therapeutic uses.
- Cancer Cell Proliferation : Research focused on the compound's ability to inhibit cell growth in specific cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting a potential role as an anticancer agent.
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems revealed that this compound could modulate dopamine receptors, which may have implications for treating disorders like schizophrenia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
